4-Fluoro-3-(trifluoromethyl)phenyl cyclohexyl ketone
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Overview
Description
4-Fluoro-3-(trifluoromethyl)phenyl cyclohexyl ketone is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, which is further connected to a cyclohexyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to the phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions . The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(trifluoromethyl)phenyl cyclohexyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine or trifluoromethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)phenyl cyclohexyl ketone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a useful probe in studying biological systems, particularly in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoromethyl)phenyl cyclohexyl ketone involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can form strong interactions with proteins and other biomolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl cyclohexyl ketone: Similar structure but with a chlorine atom instead of fluorine.
4-Fluoro-3-(trifluoromethyl)phenyl methyl ketone: Similar structure but with a methyl ketone group instead of a cyclohexyl ketone.
Uniqueness
4-Fluoro-3-(trifluoromethyl)phenyl cyclohexyl ketone is unique due to the combination of fluorine and trifluoromethyl groups on the phenyl ring, coupled with the cyclohexyl ketone moiety. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
cyclohexyl-[4-fluoro-3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4O/c15-12-7-6-10(8-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIPTVIPKUCICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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